molecular formula C25H21N3O2 B2582089 6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one CAS No. 899753-23-2

6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2582089
CAS No.: 899753-23-2
M. Wt: 395.462
InChI Key: RIDFROUUMBDBNP-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazinone core substituted at the 6-position with a naphthalen-1-yl group and at the 2-position with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety. Its structure combines aromatic (naphthalene) and partially saturated heterocyclic (tetrahydroquinoline and dihydropyridazinone) systems, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-naphthalen-1-ylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-24-15-14-22(21-12-5-9-18-7-1-3-11-20(18)21)26-28(24)17-25(30)27-16-6-10-19-8-2-4-13-23(19)27/h1-5,7-9,11-15H,6,10,16-17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDFROUUMBDBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(naphthalen-1-yl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The molecular formula of the compound is C20H20N2O2C_{20}H_{20}N_2O_2, with a molecular weight of approximately 320.39 g/mol. The structure features a naphthalene moiety and a tetrahydroquinoline derivative, which are known for their diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The following sections summarize key findings related to the biological activity of this specific compound.

Antimicrobial Activity

A study investigating the spectrum of biological activity of substituted quinoline and naphthalene derivatives demonstrated significant antimycobacterial activity. Compounds similar to our target compound showed effective inhibition against species such as Mycobacterium tuberculosis and Mycobacterium kansasii .

Table 1: Antimicrobial Activity Comparison

Compound NameActivity Against M. tuberculosisIC50 (µmol/L)
N-cycloheptylquinoline-2-carboxamideHigher than isoniazidN/A
6-(naphthalen-1-yl)-...Potentially activeN/A

Cytotoxicity Studies

In vitro studies have indicated that certain naphthalene derivatives exhibit low toxicity against human cell lines. For instance, the most effective antimycobacterial compounds demonstrated insignificant toxicity against the THP-1 human monocytic leukemia cell line . This suggests that the compound may possess a favorable safety profile for further development.

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure influence biological activity. The presence of the naphthalene ring and tetrahydroquinoline core appears to enhance the biological efficacy of these compounds. For example, variations in substituents on the naphthalene ring have been shown to affect both potency and selectivity against various microbial strains .

Case Studies

In a case study focusing on similar compounds, researchers synthesized a series of substituted quinoline derivatives to evaluate their biological activities. Among them, certain compounds exhibited promising results in inhibiting photosynthetic electron transport in chloroplasts, which is indicative of their potential as herbicides or fungicides .

Table 2: Case Study Results

CompoundBiological ActivityObservations
N-benzyl-2-naphthamideInhibition of PETIC50 = 7.5 µmol/L
1-(2-naphthoyl)pyrrolidineActive against M. kansasiiHigher than standards

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

  • Dihydroquinoline Derivatives: Compounds like N-(1-(2-(dimethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (, compound 26) share the tetrahydroquinolin-2-one scaffold. The substitution at the 6-position with a thiophene-carboximidamide group contrasts with the naphthalene and dihydropyridazinone groups in the target compound.
  • 2-Oxo-1,2-dihydroquinoline Hybrids: Compounds such as (2-oxo-1,2-dihydroquinolin-3-yl)methylidene acetohydrazides () feature a planar dihydroquinoline core linked to hydrazide moieties. The target compound’s dihydropyridazinone ring introduces a non-planar, partially saturated system, which may enhance solubility or conformational flexibility compared to rigid dihydroquinoline derivatives .

Substituent-Driven Analogues

  • Naphthalene-Containing Derivatives: The naphthalen-1-yl group in the target compound is structurally distinct from naphthalen-2-yloxymethyl substituents in . The position of the naphthalene attachment (1-yl vs.
  • Aminoalkyl Side Chains: Compounds like 6-amino-1-(2-(diethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (, compound 25) incorporate basic aminoethyl side chains. The target compound’s 2-oxoethyl-tetrahydroquinoline side chain lacks such basicity, which may reduce cationic interactions but improve membrane permeability .

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Compound Not reported Dihydropyridazinone, naphthalene
Compound 24 () Not reported 72.9 Tetrahydroquinolinone, pyrrolidinyl
Compound 26 () Not reported 56 Tetrahydroquinolinone, thiophene
Compound 6a () Reported 64 Dihydroquinoline, naphthalen-2-yloxy

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